

Gd₂Ni₇ intermetallic compound crystal structure analysis

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Compound of Interest

Compound Name: Gadolinium--nickel (2/7)

CAS No.: 12024-84-9

Cat. No.: B14736057

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Topic: Gd₂Ni₇ Intermetallic Compound: Crystal Structure Analysis & Validation Protocol Content
Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Materials Scientists, Energy Storage Researchers, and QA/QC Specialists.

Executive Summary

The Gd₂Ni₇ intermetallic compound represents a critical class of superlattice materials (stoichiometry) utilized in high-performance hydrogen storage and magnetocaloric applications. Structurally, it serves as a bridge between the (CaCu₅-type) and (Laves phase) compounds.

This guide provides a rigorous, self-validating framework for the synthesis, structural characterization, and crystallographic refinement of Gd₂Ni₇. It addresses the challenge of polymorphism—specifically the competition between the Hexagonal (2H) and Rhombohedral (3R) phases—which directly dictates the material's electrochemical cycle life and hydrogen capacity.

Part 1: Crystallographic Foundations

The structural integrity of Gd_2Ni_7 is defined by its "block" architecture. Unlike random solid solutions, Gd_2Ni_7 is an ordered superlattice constructed from alternating slabs of two fundamental subunits.

The Stacking Stoichiometry

The

stoichiometry is derived from the summation of one unit of

and one unit of

:

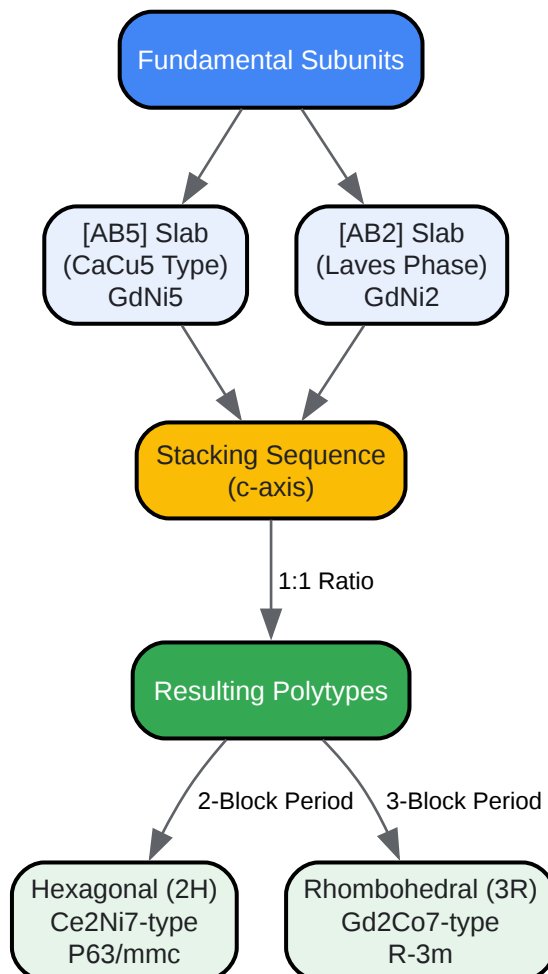
- Slab: $CaCu_5$ -type structure (Hexagonal).
- Slab: Laves phase structure ($MgZn_2$ or $MgCu_2$ type).

Polymorphism: 2H vs. 3R

Depending on the annealing conditions and cooling rate, Gd_2Ni_7 crystallizes into one of two polytypes. Distinguishing these is the primary objective of the structural analysis.

Feature	Hexagonal (2H)	Rhombohedral (3R)
Prototype	Ce_2Ni_7	Gd_2Co_7
Space Group	(No. 194)	(No. 166)
Stacking Sequence	(2 block repeat)	(3 block repeat)
Lattice Relations	\AA	\AA ()
Stability	Often High-Temperature Phase	Often Low-Temperature Phase

Structural Hierarchy Diagram



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Figure 1: Structural hierarchy showing the assembly of Gd₂Ni₇ from fundamental intermetallic slabs.

Part 2: Synthesis & Phase Control Protocol

Achieving phase purity in Gd₂Ni₇ is difficult due to the peritectic nature of its formation. A rigorous thermal history is required to eliminate secondary phases (GdNi₅ or GdNi₃).

Reagents & Stoichiometry

- Gadolinium (Gd): >99.9% purity (ingot). Note: Add 3-5 wt% excess Gd to compensate for vaporization losses during melting.

- Nickel (Ni): >99.99% purity (powder or slug).

Synthesis Workflow (Arc Melting)

- Evacuation: Purge chamber to

Pa. Backfill with high-purity Argon (Ar).[1][2]

- Getter Melting: Melt a Titanium (Ti) getter button first to scavenge residual oxygen.
- Primary Melting: Melt Gd and Ni charges.
- Homogenization: Flip and remelt the ingot a minimum of 5 times to ensure macroscopic homogeneity.

Thermal Annealing (Critical Control Point)

The as-cast ingot is usually multiphase. Annealing is mandatory to drive the peritectic reaction to completion.

- Temperature: 1073 K – 1173 K (800°C – 900°C).
- Duration: 7 – 10 days.
- Atmosphere: Sealed quartz ampoule under vacuum or Ar atmosphere.
- Quenching: Ice-water quench is recommended to freeze the high-temperature equilibrium phase (usually 2H), whereas slow cooling may promote 3R or decomposition.

Part 3: Structural Validation (XRD & Rietveld)

This section details the "Self-Validating System" for confirming crystal structure. Simple peak matching is insufficient; full-profile Rietveld refinement is required.

Data Acquisition Parameters

- Instrument: Powder X-ray Diffractometer (Cu K radiation,

Å).

- Range (): 20° to 90°.
- Step Size: 0.02°.
- Scan Speed: 2°/min (slow scan required for intensity statistics).

Rietveld Refinement Strategy

Use software such as FullProf or GSAS-II. Follow this refinement order to avoid divergence:

- Scale Factor & Background: Refine Chebyshev polynomial (6 coefficients).
- Lattice Parameters: Refine
and
.
 - Check: If
diverges, check for phase misidentification (2H vs 3R).
- Peak Profile: Refine Caglioti parameters () and shape factors (Gaussian/Lorentzian mix).
- Atomic Positions: Refine Wyckoff site coordinates ().
- Thermal Parameters (): Refine last.

Representative Crystallographic Sites (2H Phase)

For the Hexagonal

model (Ce₂Ni₇-type), the initial model input should be:

Atom	Wyckoff Site			Occupancy
Gd1	1/3	2/3	~0.03	1.0
Gd2	1/3	2/3	1/4	1.0
Ni1	0	0	0	1.0
Ni2	1/3	2/3	~0.83	1.0
Ni3	~0.83	~0.66	1/4	1.0
Ni4	~0.83	~0.66	~0.08	1.0

Note: Exact

coordinates vary slightly by synthesis method and must be refined.

Validation Metrics

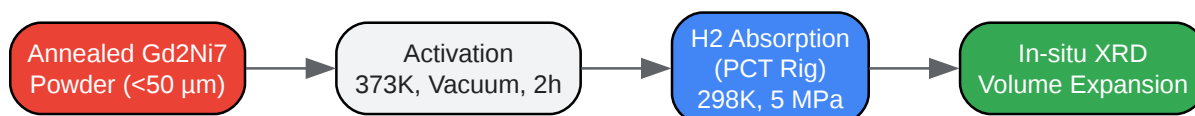
A refinement is considered "Valid" only if:

- Goodness of Fit ():
 - (Weighted Profile Error):
- Visual Check: Difference curve (Observed - Calculated) is flat with no systematic peaks.

Part 4: Hydrogenation & Lattice Expansion

Upon exposure to hydrogen gas, Gd₂Ni₇ undergoes a volume expansion as hydrogen atoms occupy interstitial sites (tetrahedral holes).

Experimental Workflow



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Figure 2: Hydrogenation characterization workflow.

Lattice Response

- Volume Expansion: Typically 15–25% volume increase upon full hydriding to Gd₂Ni₇H.
- Anisotropy: Expansion is often anisotropic, with due to the separation of the structural slabs.
- Amorphization Risk: If cycled at high temperatures or pressures, the lattice strain may induce Hydrogen-Induced Amorphization (HIA), leading to a loss of long-range order (disappearance of Bragg peaks).

References

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Sources

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